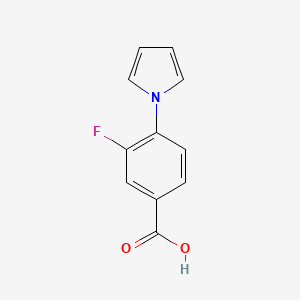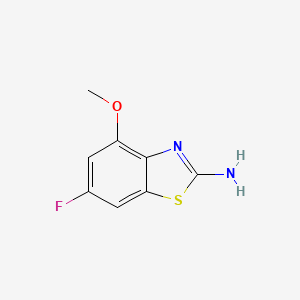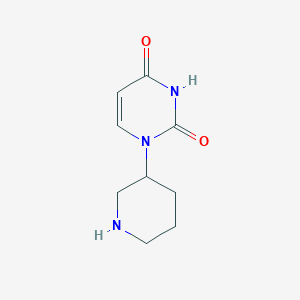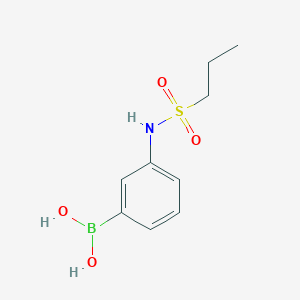
3-(Propylsulfonamido)phenylboronic acid
Vue d'ensemble
Description
3-(Propylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C9H14BNO4S . It is often referred to as a ‘boronolectin’ due to its ability to interact with various carbohydrates .
Molecular Structure Analysis
The molecular structure of 3-(Propylsulfonamido)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and a propylsulfonamido group . The InChI code for this compound isInChI=1S/C9H14BNO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11-13H,2,6H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 3-(Propylsulfonamido)phenylboronic acid are not available, boronic acids are known to form reversible covalent bonds with diols or sugars . This property is utilized in various applications, including glucose sensors and bio-separation .Physical And Chemical Properties Analysis
3-(Propylsulfonamido)phenylboronic acid has a molecular weight of 243.09 g/mol . It has a density of 1.3±0.1 g/cm³, a boiling point of 445.0±55.0 °C at 760 mmHg, and a flash point of 222.9±31.5 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Diagnostic Applications
3-(Propylsulfonamido)phenylboronic acid: has been utilized in diagnostic applications due to its ability to form reversible complexes with polyols, including sugars. This property is particularly useful in the detection of sialic acid, which is significant in biology for noninvasive cytology and as a target for therapeutic strategies .
Therapeutic Drug Delivery
The compound’s interaction with sialic acid opens up new avenues for drug delivery systems. It can be used to develop strategies for targeted drug delivery, especially in the context of diseases where sialic acid plays a crucial role .
Sensing Applications
Boronic acids, including 3-(Propylsulfonamido)phenylboronic acid , are known for their sensing capabilities. They can be used in both homogeneous assays and heterogeneous detection systems, particularly for the detection of diols and strong Lewis bases like fluoride or cyanide anions .
Biological Labelling and Protein Manipulation
The compound’s ability to interact with proteins makes it a valuable tool for biological labelling and protein manipulation. This includes applications in cell labelling and the manipulation of protein functions, which is essential for understanding biological processes and developing new therapies .
Separation Technologies
In the field of separation technologies, 3-(Propylsulfonamido)phenylboronic acid can be employed for the selective separation of glycated molecules, which is important in the analysis of glycoproteins and other biomolecules .
Polymer Chemistry
The compound is used as a building block in the synthesis of polymers. These polymers have applications in the controlled release of insulin, making it a potential material for developing advanced diabetic care solutions .
Electrophoresis
3-(Propylsulfonamido)phenylboronic acid: has been used in electrophoresis for the separation of glycated molecules. This application is particularly relevant in the analysis of blood sugar levels and the study of diabetes .
Analytical Methods
The compound’s unique properties make it suitable for use in analytical methods, such as the development of microparticles that can be used in various assays and detection systems .
Safety And Hazards
When handling 3-(Propylsulfonamido)phenylboronic acid, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. If skin contact occurs, wash with plenty of soap and water. If inhaled, move to fresh air and keep at rest in a comfortable position for breathing .
Orientations Futures
Phenylboronic acid derivatives, including 3-(Propylsulfonamido)phenylboronic acid, are being explored for their potential in diagnostic and therapeutic applications. Their unique ability to interact with various carbohydrates has led to their use in glucose sensors and bio-separation applications. Future research directions include PBA-mediated targeting to sialic acid for tumor diagnosis and treatment, and the development of drug delivery systems for siRNA and insulin .
Propriétés
IUPAC Name |
[3-(propylsulfonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11-13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIHQVMLJAJFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674474 | |
| Record name | {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylsulfonamido)phenylboronic acid | |
CAS RN |
1072945-64-2 | |
| Record name | {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1463577.png)

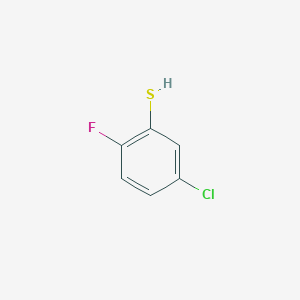
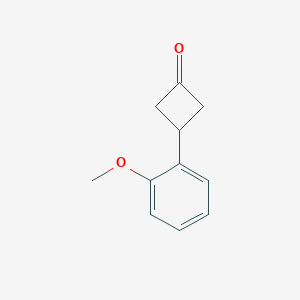
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
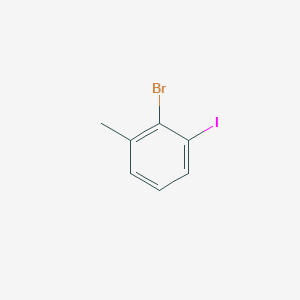
![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)
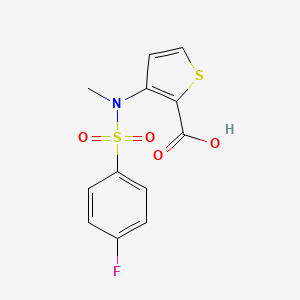
![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)


